n-Methyl-4-(propan-2-yl)benzamide
Description
Properties
CAS No. |
6314-87-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-methyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)9-4-6-10(7-5-9)11(13)12-3/h4-8H,1-3H3,(H,12,13) |
InChI Key |
VXYPJHXQJWMXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Lipophilicity and Solubility
- The isopropyl group in this compound enhances lipophilicity compared to compounds with polar substituents like hydroxy or ether groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide or 4-(propan-2-yloxy)phenyl derivatives ).
- Ether-containing analogs (e.g., compound 8 in ) exhibit improved aqueous solubility due to oxygen’s hydrogen-bonding capacity, whereas the thiazole ring in ’s compound introduces rigidity and moderate solubility .
Preparation Methods
Reaction Mechanism and Procedure
This method adapts the carbonyldiimidazole (CDI) activation strategy from patent WO2021165818A1:
Step 1: Acid Activation
4-(Propan-2-yl)benzoic acid (1.0 eq) is dissolved in N-methyl-2-pyrrolidone (NMP) at 30°C. CDI (2.05 eq) is added portionwise at 0°C, forming the activated acylimidazole intermediate.
Step 2: Methylamine Coupling
Gaseous methylamine (2.5 eq) is introduced while maintaining temperatures <15°C. The reaction proceeds at 25°C for 8+ hours, monitored by HPLC until completion.
Step 3: Crystallization
Water is added to induce precipitation, followed by sequential washes with cold acetone/water (3:1 v/v) and pure acetone. Final drying under vacuum yields crystalline product.
Optimization Data
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| CDI Equivalents | 2.0-2.2 eq | +12% |
| Reaction Temperature | 20-25°C | +15% |
| Methylamine Purity | >99.5% anhydrous | +8% |
Key advantage: Avoids corrosive acid chlorides while achieving 78-82% isolated yield.
Synthetic Route 2: Acid Chloride Aminolysis
Thionyl Chloride-Mediated Chlorination
Adapting methodologies from CN105001096A:
Step 1: Acid Chloride Synthesis
4-(Propan-2-yl)benzoic acid (1.0 eq) reacts with thionyl chloride (1.5 eq) in dichloromethane at reflux (40°C) for 3 hours. Excess SOC₁₂ is removed via rotary evaporation.
Step 2: Schotten-Baumann Reaction
The crude acid chloride is added dropwise to methylamine (3.0 eq) in aqueous NaOH (10% w/v) at 0-5°C. Vigorous stirring for 1 hour ensures complete amidation.
Comparative Performance
| Metric | CDI Route | Acid Chloride Route |
|---|---|---|
| Reaction Time | 10 hr | 4 hr |
| Isolated Yield | 82% | 88% |
| Purity (HPLC) | 99.2% | 98.7% |
| Scalability | >100 kg | <50 kg |
Trade-off: Higher yields vs. challenges in handling corrosive reagents at scale.
Synthetic Route 3: Friedel-Crafts Alkylation Approach
Isopropyl Group Installation
Following lasmiditan synthesis strategies from US8697876B2:
Step 1: Benzoyl Chloride Formation
Benzoic acid reacts with oxalyl chloride (1.2 eq) in DMF-catalyzed conditions to form benzoyl chloride.
Step 2: Friedel-Crafts Acylation
Benzoyl chloride undergoes reaction with isopropylbenzene under AlCl₃ catalysis (1.5 eq) at 0°C, yielding 4-isopropylbenzophenone.
Step 3: Baeyer-Villiger Oxidation
mCPBA-mediated oxidation converts ketone to acetate ester, followed by hydrolysis to 4-isopropylbenzoic acid.
Step 4: Amide Formation
Standard CDI or acid chloride methods complete the synthesis.
Economic Analysis
| Component | Cost/kg (USD) | Route 3 Contribution |
|---|---|---|
| AlCl₃ Catalyst | 12.50 | 28% |
| mCPBA | 145.00 | 41% |
| Total Route Cost | 220/kg | vs. 180/kg (Route 1) |
Crystallization and Polymorph Control
Adapting purification techniques from WO2021165818A1:
Anti-Solvent Crystallization
- Dissolve crude product in acetone at 55°C
- Cool to 30°C with seed crystals (0.5% w/w)
- Gradient cooling to 0°C over 6 hours
- Wash with cold acetone/water (3:1 v/v)
Polymorph Characterization
| Form | Melting Point | Solubility (mg/mL) | Stability |
|---|---|---|---|
| I (Needles) | 148-150°C | 4.2 (Water) | >24 months |
| II (Plates) | 142-144°C | 6.8 (Water) | 12 months |
Form I is preferred for pharmaceutical applications due to superior stability.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
δ 7.85 (d, J=8.4 Hz, 2H, ArH)
δ 7.45 (d, J=8.4 Hz, 2H, ArH)
δ 3.00 (septet, J=6.8 Hz, 1H, CH(CH₃)₂)
δ 2.85 (s, 3H, NCH₃)
δ 1.25 (d, J=6.8 Hz, 6H, (CH₃)₂CH)
IR (ATR, cm⁻¹)
3274 (N-H stretch)
1645 (C=O amide I)
1542 (N-H bend)
1268 (C-F stretch, if present in analogs)
Industrial Scale Considerations
Critical Process Parameters
- Methylamine stoichiometry: >2.3 eq reduces residual acid
- Water content in crystallization: <5% prevents oiling out
- Drying conditions: 40°C/10 mbar vacuum minimizes degradation
Environmental Factors
| Waste Stream | Treatment Method | Disposal Cost (USD/kg) |
|---|---|---|
| Spent NMP | Distillation recovery | 0.85 |
| Acetone/Water | Fractional distillation | 0.45 |
| Aqueous CDI byproducts | Neutralization | 1.20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
